5-Bromo-N-[(3-fluoro-5-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide is a complex organic compound classified under heterocyclic compounds. This molecule features a unique structure that includes a pyrrolo[2,3-b]pyridine core, which is characterized by the fusion of pyridine and pyrrole rings. The compound is further modified with a bromo group, a fluoro-methoxyphenyl substituent, and a carboxamide functional group, making it significant in various scientific research fields, particularly in medicinal chemistry and biochemistry.
The synthesis of 5-Bromo-N-[(3-fluoro-5-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide typically involves several synthetic steps:
These multi-step synthesis routes highlight the complexity involved in creating this compound, necessitating careful control of reaction conditions to achieve high yields and purity.
The molecular structure of 5-Bromo-N-[(3-fluoro-5-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide is defined by its molecular formula and a molecular weight of 380.21 g/mol. The IUPAC name provides insight into its structural components:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 380.21 g/mol |
| IUPAC Name | 5-bromo-N-[(3-fluoro-5-methoxyphenyl)methyl]-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxamide |
| InChI | InChI=1S/C16H15BrFN3O2/c1-23... |
| InChI Key | AUJXYEVYBPFURV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1)CNC(=O)N2CCC3=C2N=CC(=C3)Br)F |
This detailed structural data aids in understanding its potential interactions with biological targets.
The chemical reactivity of 5-Bromo-N-[(3-fluoro-5-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide can be characterized by its ability to undergo various reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives for further study.
The mechanism of action for 5-Bromo-N-[(3-fluoro-5-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. Binding occurs through various interactions:
Such interactions can lead to inhibition or activation of biological pathways depending on the context of use .
The physical and chemical properties of 5-Bromo-N-[(3-fluoro-5-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide include:
Relevant data regarding these properties are critical for determining suitable experimental conditions for research applications.
5-Bromo-N-[(3-fluoro-5-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide has several applications in scientific research:
CAS No.: 28008-55-1
CAS No.: 25560-91-2
CAS No.: 39148-58-8
CAS No.:
CAS No.: 21416-14-8